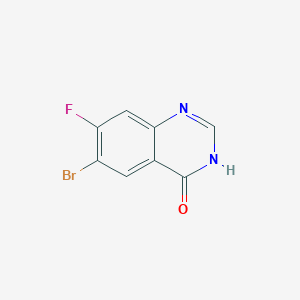

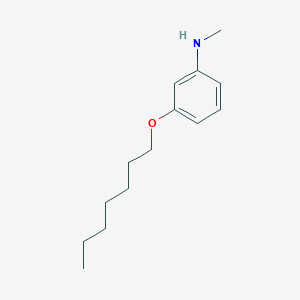

![molecular formula C14H21BrN2O3S B1451217 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide CAS No. 22795-42-2](/img/structure/B1451217.png)

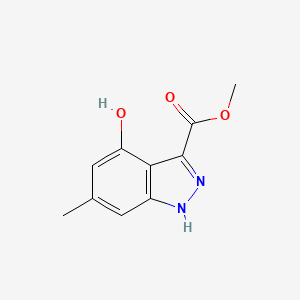

2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide

Overview

Description

“2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide” is a chemical compound used extensively in scientific research. It has a molecular weight of 377.30 and a molecular formula of C14H21BrN2O3S . This compound is intended for research use only and not for diagnostic or therapeutic use .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 377.30 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Scientific Research Applications

Sulfonamides: A Multifaceted Class of Compounds

Sulfonamides, including compounds like "2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide," play a critical role in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their antibacterial properties, with ongoing research into their mechanisms of action and potential resistance pathways. Moreover, sulfonamides have garnered attention for their antitumor activities, where their ability to inhibit specific enzymes and pathways offers a promising avenue for cancer therapy.

Environmental Implications and Degradation

The environmental presence and degradation of sulfonamide compounds, including acetaminophen derivatives, are subjects of significant research interest. Advanced oxidation processes (AOPs) are studied for their efficiency in degrading such compounds in water, aiming to mitigate their environmental impact. This research is crucial for understanding the fate of sulfonamides in the environment and developing strategies for their removal from water sources.

Research and Development of Sulfonamide Derivatives

The synthesis and pharmacological evaluation of sulfonamide derivatives continue to be an active area of research. These efforts focus on understanding the structure-activity relationships of sulfonamides, optimizing their pharmacokinetic properties, and expanding their therapeutic applications. Such research is pivotal in the development of new drugs with enhanced efficacy and reduced toxicity.

Concluding Remarks

The scientific research applications of "2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide" and related sulfonamides span from antibacterial and antitumor activities to environmental sciences, highlighting the compound's significance across various fields. Continuous research into sulfonamides' mechanisms of action, environmental degradation pathways, and potential new therapeutic applications is essential for advancing our understanding and utilization of these compounds in drug development and environmental protection.

For in-depth information and further reading on the topics mentioned, please refer to the following sources:

- A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation (Qutob et al., 2022).

- Sulfonamides: a patent review (2008 – 2012), covering the development and applications of sulfonamide compounds (Carta, Scozzafava, & Supuran, 2012).

- Environmental protection by the adsorptive elimination of acetaminophen from water: A comprehensive review, detailing the significance of removing such compounds from environmental sources (Igwegbe et al., 2021).

properties

IUPAC Name |

2-bromo-N-[4-(dipropylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O3S/c1-3-9-17(10-4-2)21(19,20)13-7-5-12(6-8-13)16-14(18)11-15/h5-8H,3-4,9-11H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVXLFJKQKNJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)

![(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1451145.png)

![5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1451149.png)